molecular formula C5H6N2O3 B1487827 5-methoxy-1H-pyrazole-3-carboxylic acid CAS No. 881693-06-7

5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No. B1487827
CAS RN: 881693-06-7
M. Wt: 142.11 g/mol
InChI Key: AGPOKZYHRLRMCH-UHFFFAOYSA-N
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Description

5-methoxy-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 881693-06-7 . It has a molecular weight of 142.11 and its IUPAC name is this compound . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N2O3/c1-10-4-2-3 (5 (8)9)6-7-4/h2H,1H3, (H,6,7) (H,8,9) . This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.

Scientific Research Applications

Synthesis and Structural Analysis

5-Methoxy-1H-pyrazole-3-carboxylic acid and related derivatives are pivotal in organic synthesis, serving as precursors for a variety of heterocyclic compounds. For instance, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been employed in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. These reactions highlight the versatility of pyrazole carboxylates in constructing complex heterocyclic frameworks, which are of interest for their potential pharmacological applications (Arbačiauskienė et al., 2011).

Bioactivity and Pharmacological Potential

The bioactivity-oriented modification of pyrazole carboxylic acid derivatives has led to the development of compounds with significant antifungal activity. Specifically, a study reported the synthesis of 36 novel 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, among which certain compounds exhibited potent antifungal efficacy against critical agricultural pathogens, alongside demonstrating excellent inhibitory effects on succinate dehydrogenase (SDH) enzymes. This suggests their potential as lead compounds for the development of new antifungal agents (Liu et al., 2020).

Optical and Nonlinear Optical Properties

The structural and electronic characteristics of pyrazole carboxylic acid derivatives have been explored for their optical and nonlinear optical (NLO) properties. For instance, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid exhibit varying absorption and fluorescence spectra, indicating their potential applications in the development of optical materials and fluorescent probes (Jiang et al., 2012).

Medicinal Chemistry and Catalysis

Pyrazole carboxylic acids have served as building blocks for the synthesis of complex molecules with potential applications in medicinal chemistry and catalysis. A study focused on developing novel ligands based on 1H-pyrazole-3-carboxylic acids incorporating the triazole moiety, aiming to create polychelated ligands for use in metal complex catalysis and medicinal chemistry. This work illustrates the versatility of pyrazole carboxylic acids in synthesizing multifunctional molecules for diverse applications (Dalinger et al., 2020).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of 5-methoxy-1H-pyrazole-3-carboxylic acid could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

3-methoxy-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-4-2-3(5(8)9)6-7-4/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPOKZYHRLRMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717406
Record name 3-Methoxy-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881693-06-7
Record name 5-Methoxy-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881693-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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